molecular formula C27H27N3O B2364273 6-(3-(2-isopropyl-5-methylphenoxy)propyl)-6H-indolo[2,3-b]quinoxaline CAS No. 638141-76-1

6-(3-(2-isopropyl-5-methylphenoxy)propyl)-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2364273
CAS No.: 638141-76-1
M. Wt: 409.533
InChI Key: VJWWSKCUVWFYGL-UHFFFAOYSA-N
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Description

6-(3-(2-isopropyl-5-methylphenoxy)propyl)-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the class of indoloquinoxalines. This compound is characterized by its unique structure, which includes an indole fused with a quinoxaline ring system, and a phenoxypropyl side chain. The presence of these structural elements imparts significant biological and chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-(2-isopropyl-5-methylphenoxy)propyl)-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

    Coupling of Indole and Quinoxaline Rings: The indole and quinoxaline rings are then coupled through a series of reactions, including halogenation and nucleophilic substitution.

    Attachment of the Phenoxypropyl Side Chain: The final step involves the attachment of the phenoxypropyl side chain through an etherification reaction, using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(3-(2-isopropyl-5-methylphenoxy)propyl)-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced indoloquinoxaline derivatives.

Scientific Research Applications

6-(3-(2-isopropyl-5-methylphenoxy)propyl)-6H-indolo[2,3-b]quinoxaline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-(2-isopropyl-5-methylphenoxy)propyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to affect gene expression. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

6-(3-(2-isopropyl-5-methylphenoxy)propyl)-6H-indolo[2,3-b]quinoxaline can be compared with other indoloquinoxaline derivatives and related compounds:

    Indoloquinoxalines: These compounds share a similar core structure but may differ in their side chains and functional groups, leading to variations in their biological and chemical properties.

    Quinoxalines: Compounds with a quinoxaline ring system but lacking the indole moiety. These compounds may have different biological activities and applications.

    Indoles: Compounds with an indole ring system but lacking the quinoxaline moiety. These compounds are widely studied for their diverse biological activities.

Properties

IUPAC Name

6-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]indolo[3,2-b]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O/c1-18(2)20-14-13-19(3)17-25(20)31-16-8-15-30-24-12-7-4-9-21(24)26-27(30)29-23-11-6-5-10-22(23)28-26/h4-7,9-14,17-18H,8,15-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWWSKCUVWFYGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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